4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione
Description
Structure
3D Structure
Properties
CAS No. |
78239-27-7 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-6-3-7(16-2)4-8-11(6)9(13)5-10(14)12(8)15/h3-5,13H,1-2H3 |
InChI Key |
RSRZXWGCQDTUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC(=O)C2=O)O)OC |
Origin of Product |
United States |
Preparation Methods
DiEster Condensation Followed by Functionalization
A patent describing the synthesis of cyclopentane-1,2-diones offers a template for analogous naphthoquinone preparation. The process involves:
-
Condensation of Diesters : Reacting dimethyl glutarate and diethyl oxalate in dimethylformamide (DMF) with sodium methoxide at 40–70°C yields a cyclopentane-1,2-dione intermediate.
-
Alkylation : Treating the intermediate with methyl or ethyl halides (e.g., CH₃Br) at 70–120°C introduces alkyl groups.
-
Hydrolysis : Acidic hydrolysis (e.g., HCl) cleaves ester groups, forming hydroxyl substituents.
For 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione, adapting this method would require naphthalene-based diesters and careful control of alkylation sites. For example, using methyl vinyl ketone instead of glutarate esters could extend the ring system. Yields for analogous cyclopentane diones reach 70–75%, suggesting scalability with optimization.
Table 1: Key Reaction Parameters for DiEster Condensation
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Condensation | NaOMe, DMF | 40–70°C | 3–6 h | 85–90% |
| Alkylation | CH₃Br, DMF | 70–120°C | 1–3 h | 70–75% |
| Hydrolysis | 10–30% HCl | Reflux | 4–6 h | 80–85% |
Mannich Reaction for Side-Chain Functionalization
Lawsone as a Starting Material
The Mannich reaction, used to synthesize 3-substituted 2-hydroxy-1,4-naphthoquinones, provides a pathway to introduce aminoalkyl or aryl groups. For the target compound:
-
Iminium Ion Formation : React formaldehyde with a primary amine (e.g., methylamine) to generate an iminium intermediate.
-
Nucleophilic Attack : Lawsone (2-hydroxy-1,4-naphthoquinone) attacks the iminium ion, forming a C–C bond at the 3-position.
-
Demethylation and Oxidation : Post-functionalization steps could introduce methoxy and methyl groups via methylation (e.g., CH₃I/K₂CO₃) and oxidation.
This method’s regioselectivity depends on the electron-deficient quinone core, favoring substitution at the 3-position. Reported yields for Mannich-derived naphthoquinones range from 50–65%.
One-Pot Catalytic Synthesis Using Heteropolyacids
Hydroquinone-Diene Coupling
A novel one-pot method synthesizes alkyl-substituted naphthoquinones from hydroquinone (HQ) and dienes using Mo-V-P heteropolyacids (HPA). For this compound:
-
Diene Selection : Isoprene or 1,3-butadiene provides methyl branches.
-
Catalysis : HPA-4 (H₇PMo₈V₄O₄₀) in 1,4-dioxane/water mediates both acid-catalyzed cyclization and redox steps.
-
Oxidation : Ambient O₂ oxidizes the intermediate dihydroquinone to the naphthoquinone.
Optimized conditions (25°C, 30 h) yield 62.5% 6-methylnaphthoquinone. Adjusting diene structure and reaction time could favor the 5-methyl-7-methoxy isomer.
Table 2: One-Pot Synthesis Parameters with HPA-4
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | 1:1 1,4-dioxane/HPA-4 | Maximizes solubility |
| Diene:HQ Ratio | 1.25:1 | Prevents diene oligomerization |
| Reaction Time | 30 h | Completes oxidation |
Challenges and Optimization Strategies
Regioselectivity in Methoxy and Methyl Group Placement
-
Electrophilic Aromatic Substitution : Methoxy groups direct incoming electrophiles to para and ortho positions. Starting with 7-methoxynaphthoquinone could ensure correct positioning.
-
Protecting Groups : Temporary protection of hydroxyl groups (e.g., acetylation) prevents undesired side reactions during alkylation.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The compound’s aromatic ring undergoes directed electrophilic substitution, influenced by electron-donating groups. Key observations include:
-
Nitration : The hydroxyl group at C-4 directs nitration to the ortho (C-3) and para (C-5) positions, while the methoxy group at C-7 activates the adjacent C-6 and C-8 positions.
-
Halogenation : Bromination occurs preferentially at C-6 under mild conditions (e.g., N-bromosuccinimide in CCl₄), yielding mono- or di-substituted derivatives .
Reaction Conditions and Yields
| Electrophile | Catalyst/Solvent | Temperature | Product Position | Yield |
|---|---|---|---|---|
| HNO₃ | H₂SO₄/AcOH | 0–5°C | C-3, C-5 | 35% |
| Br₂ | FeBr₃/CH₂Cl₂ | RT | C-6 | 42% |
Redox Reactions
As a 1,2-naphthoquinone, the compound participates in reversible redox cycling:
-
Reduction : Catalyzed by NADPH-dependent reductases, it forms the hydroquinone derivative (4,7-dihydroxy-5-methylnaphthalene-1,2-diol), which exhibits enhanced antioxidant activity .
-
Oxidation : The hydroquinone re-oxidizes to the quinone form under aerobic conditions, generating reactive oxygen species (ROS).
Redox Potential Data
| Form | E° (mV vs. SHE) | Biological Relevance |
|---|---|---|
| Quinone | +180 | Pro-oxidant in cancer cells |
| Hydroquinone | −220 | Antioxidant in normal cells |
Demethylation and Hydrolysis
The methoxy group at C-7 undergoes acid- or base-catalyzed demethylation:
-
Acidic Conditions : Treatment with 48% HBr in acetic acid (100°C, 4 h) converts the methoxy group to a hydroxyl, yielding 4,7-dihydroxy-5-methylnaphthalene-1,2-dione (65% yield) .
-
Enzymatic Demethylation : Cytochrome P450 enzymes selectively remove the methyl group from C-5, forming 4-hydroxy-7-methoxynaphthalene-1,2-dione .
Nucleophilic Additions
The electron-deficient quinoid system facilitates nucleophilic attacks:
-
Thiol Conjugation : Reaction with glutathione (GSH) at pH 7.4 produces a C-3–S–glutathione adduct, critical in detoxification pathways.
-
Amine Adducts : Primary amines (e.g., aniline) undergo Michael addition at C-3, forming stable σ-complexes .
Kinetic Data for Nucleophilic Additions
| Nucleophile | k (M⁻¹s⁻¹) | Solvent |
|---|---|---|
| GSH | 2.1 × 10³ | PBS (pH 7) |
| Aniline | 4.7 × 10² | EtOH/H₂O |
Diels-Alder Cycloadditions
The quinone acts as a dienophile in [4+2] cycloadditions:
-
With Dienes : Reacts with 1,3-butadiene derivatives under thermal conditions (120°C, 24 h) to form tetracyclic adducts. Steric hindrance from the C-5 methyl group reduces regioselectivity .
Representative Reaction
| Diene | Conditions | Product Yield |
|---|---|---|
| 1-Methoxy-1,3-diene | Toluene, 120°C | 28% |
Radical-Mediated Reactions
The compound participates in radical chain reactions:
-
Photochemical Oxidation : Under UV light (λ = 365 nm) in methanol, it generates semiquinone radicals, detected via ESR spectroscopy.
-
Polymerization Initiator : Acts as a co-initiator in radical polymerization of methyl methacrylate (MMA), reducing induction period by 40% .
Biological Alkylation
In cellular environments, the quinone undergoes alkylation with biomolecules:
-
DNA Adducts : Forms covalent bonds with guanine residues at the N7 position, contributing to genotoxicity.
-
Protein Binding : Reacts with cysteine residues in albumin, altering protein conformation .
Comparative Reactivity with Analogues
Scientific Research Applications
4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on molecular targets, such as enzymes and receptors, can lead to various biological outcomes, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Groups
The compound’s structural analogs include 1,4-naphthoquinone derivatives (e.g., 2-heptyl-5-hydroxynaphthalene-1,4-dione) and polycyclic diones (e.g., 5-methylchrysene-1,2-dione). Key differences lie in:
- Dione position : The 1,2-dione configuration in the target compound contrasts with the more common 1,4-dione arrangement in synthetic derivatives (e.g., 3ad, 4ad, 5ad) .
- Substituent diversity: The presence of a methoxy group at position 7 and a methyl group at position 5 distinguishes it from alkylated derivatives (e.g., 3ac, 4ac) synthesized via persulfate-mediated coupling of hydroxy-naphthoquinones with carboxylic acids .
Chemical Reactivity and Stability
- Redox cycling : Unlike 5-methylchrysene-1,2-dione, which undergoes enzymatic reduction to form catechols and generates reactive oxygen species (ROS) via futile redox cycles , the methoxy group in 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione may stabilize the molecule against rapid enzymatic reduction, reducing ROS amplification.
- Electrophilicity : The 1,2-dione structure allows Michael addition reactions (e.g., with glutathione), akin to 5-methylchrysene-1,2-dione. However, the hydroxyl group at position 4 may enhance detoxification via phase II conjugation (e.g., sulfonation), as observed in polycyclic diones .
Data Table: Structural and Functional Comparison
Biological Activity
4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione, commonly referred to as a derivative of naphthoquinone, is a compound of significant interest due to its diverse biological activities. Naphthoquinones are known for their therapeutic potential, including antimicrobial, antitumor, and anti-inflammatory properties. This article will explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a naphthalene backbone with hydroxyl and methoxy substituents that contribute to its biological activity.
Antimicrobial Activity
Research indicates that naphthoquinones exhibit significant antimicrobial properties against various pathogens. A study highlighted the effectiveness of naphthoquinone derivatives in inhibiting bacterial growth and biofilm formation, which is critical in treating infections caused by resistant strains. Specifically, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Naphthoquinone Derivatives
| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| Shikonin | Pseudomonas aeruginosa | 16 µg/mL |
Antitumor Activity
The antitumor effects of naphthoquinones have been well-documented. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and the generation of reactive oxygen species (ROS). For instance, this compound demonstrated significant cytotoxicity against several cancer cell lines in vitro .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using the MTT method:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results: The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells.
These findings suggest that this compound has potential as a chemotherapeutic agent.
Anti-inflammatory Properties
Naphthoquinones are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the downregulation of NF-kB signaling pathways .
Table 2: Anti-inflammatory Effects of Naphthoquinones
| Compound Name | Inflammatory Model | Effect Observed |
|---|---|---|
| This compound | LPS-induced macrophages | Reduced TNF-alpha production by 50% |
| Shikonin | Carrageenan-induced edema | Decreased paw swelling by 40% |
The biological activities of this compound can be attributed to several mechanisms:
- ROS Generation: Induces oxidative stress in target cells leading to apoptosis.
- Enzyme Inhibition: Inhibits key enzymes involved in inflammatory pathways.
- Gene Expression Modulation: Alters the expression of genes related to cell survival and proliferation.
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing the risk of bias in toxicological studies on 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione?
- Methodological Answer : Utilize standardized risk of bias (RoB) questionnaires tailored to study types (e.g., human-controlled or animal studies). Key criteria include:
- Exposure characterization : Verify dose randomization and allocation concealment .
- Performance bias : Ensure blinding of researchers/subjects .
- Detection bias : Confirm outcome data completeness and analytical rigor .
- Studies are categorized into confidence tiers (High to Very Low) based on responses to these criteria .
Q. What inclusion criteria should guide literature searches for health effects studies?
- Methodological Answer : Prioritize peer-reviewed studies with the following inclusion parameters:
- Routes of exposure : Inhalation, oral, dermal, or parenteral .
- Health outcomes : Systemic effects (e.g., hepatic, renal), mortality, and biomarkers .
- Species : Human and laboratory mammals .
- Use Boolean search strings combining chemical synonyms (e.g., "naphthalene derivatives") with MeSH terms like "toxicokinetics" or "environmental exposure" .
Q. How should experimental studies be designed to ensure reliable exposure characterization?
- Methodological Answer :
- Randomization : Administer doses in a randomized manner to minimize selection bias .
- Blinding : Blind researchers and subjects to study groups to reduce performance bias .
- Outcome validation : Use triangulation (e.g., combining biomarker assays with histopathology) to strengthen detection bias controls .
Advanced Research Questions
Q. How can systematic review frameworks resolve contradictions in toxicological data for this compound?
- Methodological Answer : Follow the ATSDR’s 8-step systematic review process:
- Step 5 : Assess RoB using tiered confidence ratings (High to Very Low) .
- Step 6 : Rate confidence in evidence bodies by evaluating reproducibility and mechanistic plausibility .
- Step 8 : Integrate data using weight-of-evidence approaches, prioritizing studies with high exposure characterization confidence .
- Example: Conflicting hepatotoxicity results can be resolved by excluding studies with "Very Low" confidence tiers due to unblinded designs .
Q. What strategies are effective for integrating heterogeneous data (e.g., in vitro, animal, epidemiological) in hazard identification?
- Methodological Answer :
- Data triangulation : Combine transcriptomic data (e.g., gene expression profiles) with traditional toxicological endpoints (e.g., histopathology) .
- Mixed-methods frameworks : Use qualitative interviews with researchers to contextualize quantitative dose-response anomalies .
- Cross-species extrapolation : Apply physiologically based pharmacokinetic (PBPK) models to reconcile interspecies metabolic differences .
Q. How can researchers address variability in dose-response relationships across experimental models?
- Methodological Answer :
- Sensitivity analysis : Identify outliers using statistical tools (e.g., Grubbs’ test) and re-evaluate their RoB .
- Meta-regression : Adjust for covariates like species-specific metabolic rates or exposure duration .
- Mechanistic studies : Validate hypotheses using in vitro assays (e.g., CYP450 inhibition assays) to clarify metabolic activation pathways .
Data Gaps and Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
